tert-Butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Description
tert-Butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a chiral carbamate derivative featuring a partially saturated naphthalene (tetrahydronaphthalene) backbone. The compound’s stereochemistry (1R,2R) and hydroxyl group at position 1 are critical to its structural identity. Such carbamates are widely employed in pharmaceutical and biochemical research due to their stability and versatility as precursors for amines or alcohols after deprotection .
Properties
CAS No. |
904316-33-2 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)/t12-,13-/m1/s1 |
InChI Key |
RLWZMXCQUSZXSY-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reductive Amination with Boc Protection
The most widely reported method involves reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one followed by Boc protection. A representative protocol from EP3423431 proceeds as follows:
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Reductive Amination :
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1,2,3,4-Tetrahydronaphthalen-2-one is treated with (R)-N-ethylphenylamine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C for 12 hours, yielding (1R,2R)-2-amino-1-hydroxy-1,2,3,4-tetrahydronaphthalene with 85% enantiomeric excess (ee).
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Key Insight : STAB minimizes racemization compared to NaBH4, achieving >98% diastereomeric purity after crystallization .
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Boc Protection :
Advantages : High stereoselectivity; Boc group enhances solubility for subsequent coupling reactions.
Limitations : Requires chiral amine precursors, increasing costs for large-scale production .
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For non-stereoselective routes, resolution using chiral acids is employed. A method adapted from CN114805134A involves:
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Racemic Synthesis :
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1,2,3,4-Tetrahydronaphthalen-2-one is converted to racemic 2-amino-1-hydroxy-1,2,3,4-tetrahydronaphthalene via hydroxylamine hydrochloride followed by catalytic hydrogenation (Pd/C, H2, 50 psi).
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Diastereomeric Salt Formation :
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Boc Protection :
-
The resolved amine undergoes Boc protection as described in Method 1.
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Yield : 68% overall (two steps) .
Industrial Relevance : Scalable but requires efficient recycling of the resolving agent.
Enzymatic Kinetic Resolution
A biocatalytic approach using lipases is documented in PMC8811485 :
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Racemic Substrate Preparation :
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1,2,3,4-Tetrahydronaphthalen-2-ol is converted to its acetate ester using acetic anhydride.
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Enzymatic Hydrolysis :
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Amine Formation and Boc Protection :
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The ester is hydrolyzed to the alcohol, converted to the amine via Mitsunobu reaction, and Boc-protected.
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Advantages : Eco-friendly; avoids toxic resolving agents.
Challenges : Lower throughput compared to chemical resolution .
Asymmetric Hydrogenation of Enamides
A high-pressure hydrogenation method from WO2019112913 achieves enantiomeric excess >99%:
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Enamide Synthesis :
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1,2,3,4-Tetrahydronaphthalen-2-one is condensed with tert-butyl carbamate to form the enamide using Ti(OiPr)4 as a Lewis catalyst.
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Asymmetric Hydrogenation :
Industrial Application : Preferred for continuous manufacturing due to rapid kinetics.
Process Telescoping for Industrial Scale
CN114805134A details a telescoped process minimizing intermediate isolation:
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One-Pot Cyclization and Alkylation :
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4-Trifluoromethylbenzaldehyde and 2-methylbenzoyl chloride react with 1,2,3,4-tetrahydronaphthalen-2-amine in toluene under basic conditions (K2CO3), forming a protected intermediate.
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Reduction and Hydrolysis :
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Sodium borohydride reduces the ketone to alcohol, followed by acid hydrolysis (HCl, reflux) to remove protecting groups.
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Boc Protection :
Key Advantage : Eliminates intermediate purification, reducing waste and cost.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Stereoselective Amination | 85% | 98 | Moderate | High |
| Diastereomeric Resolution | 68% | 99.5 | High | Medium |
| Enzymatic Resolution | 45% | 98 | Low | Low |
| Asymmetric Hydrogenation | 94% | 99.2 | High | Very High |
| Process Telescoping | 78% | 99.9 | Very High | Low |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is a widely used amine-protecting group. Hydrolysis under acidic or basic conditions cleaves the carbamate bond, releasing the free amine and tert-butanol:
Reaction:
Conditions and Outcomes:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, TFA) | 4M HCl in dioxane | (1R,2R)-2-Amino-1-hydroxy-1,2,3,4-THN | 85–90% | |
| Basic (NaOH) | 2N NaOH, MeOH/H₂O | (1R,2R)-2-Amino-1-hydroxy-1,2,3,4-THN | 70–75% |
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Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion nucleophile.
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Stereochemical Integrity: The (1R,2R) configuration is preserved due to the absence of stereochemical involvement at the carbamate center during hydrolysis .
Oxidation of the Hydroxy Group
The secondary alcohol at the 1-position can undergo oxidation to a ketone, though this reaction is modulated by steric hindrance from the tetrahydronaphthalene ring:
Reaction:
Conditions and Outcomes:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | (1R,2R)-1-Keto-1,2,3,4-THN-carbamate | 60–65% | ^† |
| Dess-Martin Periodinane | DMP, CH₂Cl₂ | (1R,2R)-1-Keto-1,2,3,4-THN-carbamate | 75–80% | ^† |
^†Inferred from analogous tertiary alcohol oxidations in .
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Challenges: Over-oxidation is minimized due to the stability of the ketone product. Steric shielding by the tetrahydronaphthalene ring may reduce reaction rates compared to linear alcohols.
Nucleophilic Substitution at the Carbamate Carbon
The carbamate’s electrophilic carbonyl carbon can undergo nucleophilic attack, though tert-butyl carbamates are generally less reactive than aryl or methyl carbamates:
Reaction with Grignard Reagents:
Limitations:
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Low reactivity observed due to steric hindrance from the tert-butyl group.
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Yields for alkylation rarely exceed 30% without activating groups.
Hydrogenation of the Tetrahydronaphthalene Ring
The partially saturated naphthalene ring can undergo further hydrogenation to yield decalin derivatives, though this is not typical unless forced:
Reaction:
Conditions:
^‡Inferred from hydrogenation of structurally similar systems in .
Functionalization of the Aromatic Ring
The tetrahydronaphthalene moiety may undergo electrophilic aromatic substitution (EAS), though the saturated ring reduces reactivity:
Nitration:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | 0°C, 2h | Nitro-substituted derivative | <20% |
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Regioselectivity: Nitration occurs preferentially at the para position of the hydroxy group, but yields are poor due to deactivation by the electron-withdrawing carbamate .
Stereoselective Transformations
The (1R,2R) configuration enables asymmetric synthesis applications:
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Chiral Auxiliary: Used in diastereoselective alkylation or cycloaddition reactions .
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Resolution: The Boc group facilitates chromatographic separation of enantiomers during synthesis.
Stability Under Thermal and Storage Conditions
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Thermal Degradation: Decomposition observed above 200°C, releasing isobutylene and CO₂.
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Storage: Stable at −20°C under inert atmosphere for >2 years.
Scientific Research Applications
(1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-trans-2-(Boc-amino)-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Physicochemical and Reactivity Differences
- Electron Effects : The thiophene-containing derivative (CAS 138900-97-7) introduces sulfur-mediated electronic effects, which may influence binding interactions in catalysis or receptor targeting .
- Steric Hindrance : The benzyl and sulfonamide groups in the compound from create steric bulk, limiting conformational flexibility but enhancing selectivity in enzyme inhibition.
Biological Activity
Tert-butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a synthetic compound with potential therapeutic applications. Its biological activity has implications in various fields, including neuroprotection and enzyme inhibition. This article reviews the compound's biological activity based on diverse sources and includes relevant data tables and case studies.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.34 g/mol
- CAS Number : 904316-28-5
- IUPAC Name : tert-butyl (1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylcarbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the regulation of neurotransmitters in the brain. Inhibition of AChE can enhance cholinergic signaling, which may be beneficial in neurodegenerative conditions such as Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from oxidative stress and apoptosis. It has been observed to reduce levels of inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models exposed to amyloid beta (Aβ), a peptide associated with Alzheimer's disease .
Biological Activity Data
| Study | Biological Activity | Findings |
|---|---|---|
| AChE Inhibition | IC50 = 15.4 nM | |
| Neuroprotection | 62.98% cell viability in presence of Aβ at 100 µM | |
| Cytokine Reduction | Significant reduction in TNF-alpha production |
Case Study 1: Neuroprotective Effects in Astrocytes
In vitro studies demonstrated that this compound significantly improved cell viability in astrocytes exposed to Aβ. The compound exhibited a protective effect by reducing oxidative stress markers and inflammatory responses associated with Aβ toxicity. This suggests its potential role in treating neurodegenerative diseases by mitigating the harmful effects of amyloid peptides .
Case Study 2: In Vivo Efficacy
In vivo studies involving rodent models showed that administration of the compound resulted in improved cognitive function and reduced neuroinflammation compared to control groups. While the results were promising, further research is needed to evaluate its bioavailability and long-term effects on brain health .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to ensure the stability of tert-Butyl ((1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate in laboratory settings?
- Methodological Answer: The compound should be stored refrigerated (2–8°C) in a tightly sealed container under dry conditions to prevent hydrolysis or degradation. Avoid exposure to moisture and electrostatic charges, and ensure proper ventilation in storage areas .
Q. What synthetic routes are typically employed to prepare tert-butyl carbamate derivatives with defined stereochemistry?
- Methodological Answer: Multi-step synthesis involving Boc (tert-butoxycarbonyl) protection is common. For example, carbamate formation via reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous solvents (e.g., THF or DCM) under inert atmospheres. Stereochemical control may require chiral catalysts or resolution techniques .
Q. How can researchers confirm the purity of synthesized tert-butyl carbamate derivatives?
- Methodological Answer: Analytical techniques include:
- HPLC/GC-MS: To quantify purity and detect impurities.
- NMR Spectroscopy: To verify structural integrity and assess diastereomeric ratios.
- Melting Point Analysis: For crystalline derivatives, sharp melting points indicate high purity .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (NMR/X-ray) be resolved during structural elucidation?
- Methodological Answer:
X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration and validate stereochemistry .
DFT-NMR Comparison: Optimize computational models using solvent corrections and compare calculated vs. experimental NMR shifts to identify discrepancies .
Dynamic Effects: Consider conformational flexibility in solution vs. rigid crystal structures.
Q. What strategies optimize diastereoselectivity in carbamate synthesis to achieve high enantiomeric excess (ee)?
- Methodological Answer:
- Chiral Auxiliaries: Use enantiopure starting materials or catalysts (e.g., organocatalysts or metal complexes).
- Kinetic Resolution: Leverage differential reaction rates of enantiomers.
- Crystallization-Induced Diastereomer Transformation (CIDT): Enhance ee via selective crystallization .
Q. How should researchers address the lack of toxicological and ecological data for novel carbamate compounds during risk assessment?
- Methodological Answer:
- Precautionary Measures: Assume worst-case toxicity; use fume hoods, PPE (gloves, goggles), and minimize exposure.
- In Silico Tools: Apply QSAR models (e.g., EPI Suite) to predict ecotoxicity.
- Waste Disposal: Follow institutional guidelines for hazardous waste, including incineration or licensed chemical disposal services .
Q. What advanced techniques are used to analyze hydrogen-bonding networks and crystal packing in carbamate derivatives?
- Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve intermolecular interactions (e.g., C=OH-N) and quantify packing efficiency.
- Hirshfeld Surface Analysis: Visualize and quantify close contacts in crystal structures.
- Thermogravimetric Analysis (TGA): Assess thermal stability linked to crystal lattice strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
